molecular formula C22H24ClFN2O4S B14983858 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B14983858
M. Wt: 467.0 g/mol
InChI Key: XTTJIDOQJIKRRU-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and multiple substituents that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Attachment of the (2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Addition of the (PROP-2-EN-1-YLOXY)PHENYL group: This step typically involves etherification reactions using appropriate phenolic and alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-6-FLUOROBENZALDEHYDE: An important intermediate in organic synthesis.

    2-CHLORO-6-FLUOROBENZYL SULFONE: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-CHLORO-1H-INDOLE: A compound with applications in medicinal chemistry.

Properties

Molecular Formula

C22H24ClFN2O4S

Molecular Weight

467.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24ClFN2O4S/c1-2-14-30-18-8-6-17(7-9-18)25-22(27)16-10-12-26(13-11-16)31(28,29)15-19-20(23)4-3-5-21(19)24/h2-9,16H,1,10-15H2,(H,25,27)

InChI Key

XTTJIDOQJIKRRU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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